molecular formula C10H16O4 B116371 (3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one CAS No. 148840-17-9

(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one

Cat. No. B116371
M. Wt: 200.23 g/mol
InChI Key: ABNYWYXJKSMNKE-GTNGPMTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is a chemical compound that belongs to the family of oxolane. It is a cyclic ester that has various applications in scientific research. The compound is synthesized through a multi-step process and has been found to have significant biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.

Biochemical And Physiological Effects

((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in lab experiments is its potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity, which makes it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the use of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one in scientific research. One possible direction is the development of new compounds that are based on the structure of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one and have potential biological activity. Another direction is the investigation of the compound's mechanism of action, which may provide insight into its anti-inflammatory and anti-cancer activity. Additionally, the compound's potential as a chiral building block for the synthesis of other chiral compounds may be explored.

Synthesis Methods

The synthesis of ((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one involves a multi-step process that starts with the reaction between ethyl acetoacetate and 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents, including sodium methoxide, acetic anhydride, and hydrochloric acid. The final product is obtained through the process of recrystallization.

Scientific Research Applications

((3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one has various applications in scientific research. It is used as a starting material for the synthesis of other compounds that have potential biological activity. The compound has been found to have significant anti-inflammatory and anti-cancer activity. It has also been used as a chiral building block for the synthesis of other chiral compounds.

properties

CAS RN

148840-17-9

Product Name

(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(3R,4S,5R)-3-acetyl-5-ethoxy-3,4-dimethyloxolan-2-one

InChI

InChI=1S/C10H16O4/c1-5-13-8-6(2)10(4,7(3)11)9(12)14-8/h6,8H,5H2,1-4H3/t6-,8-,10-/m1/s1

InChI Key

ABNYWYXJKSMNKE-GTNGPMTGSA-N

Isomeric SMILES

CCO[C@H]1[C@H]([C@](C(=O)O1)(C)C(=O)C)C

SMILES

CCOC1C(C(C(=O)O1)(C)C(=O)C)C

Canonical SMILES

CCOC1C(C(C(=O)O1)(C)C(=O)C)C

synonyms

2(3H)-Furanone,3-acetyl-5-ethoxydihydro-3,4-dimethyl-,(3alpha,4bta,5bta)-(9CI)

Origin of Product

United States

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